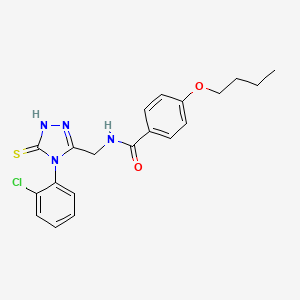

4-butoxy-N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Description

4-Butoxy-N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a triazole-thione derivative featuring a benzamide core linked to a 1,2,4-triazole ring system. The compound incorporates a 2-chlorophenyl substituent at the 4-position of the triazole and a butoxy group on the benzamide moiety. Its synthesis likely involves cyclization of a hydrazinecarbothioamide precursor, analogous to methods described for structurally related 1,2,4-triazole derivatives .

Properties

IUPAC Name |

4-butoxy-N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2S/c1-2-3-12-27-15-10-8-14(9-11-15)19(26)22-13-18-23-24-20(28)25(18)17-7-5-4-6-16(17)21/h4-11H,2-3,12-13H2,1H3,(H,22,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOFMWZYOVHHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound exhibits susceptibility to hydrolysis under acidic or basic conditions due to the presence of labile functional groups:

-

Benzamide Hydrolysis : The amide bond may cleave under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield 4-butoxybenzoic acid and the corresponding amine derivative (4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanamine.

-

Thioxo Group Reactivity : The thioxo (C=S) group in the triazole ring can hydrolyze to form a carbonyl (C=O) group under oxidative conditions (e.g., H₂O₂), generating a triazolone derivative.

Oxidation Reactions

The sulfur atom in the triazolethione moiety is prone to oxidation:

-

Formation of Sulfonyl Derivatives : Treatment with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) converts the thioxo group into a sulfonyl group (C=SO₂), enhancing electrophilicity.

-

Butoxy Chain Oxidation : The butoxy group may undergo oxidation at the terminal methyl group to form a carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO₄).

Nucleophilic Substitution

The chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) reactions:

-

Chlorine Replacement : The para-chloro group on the phenyl ring can be displaced by nucleophiles such as amines (e.g., NH₃) or alkoxides (e.g., NaOMe) under catalytic conditions (e.g., CuI), yielding substituted phenyl derivatives.

Cyclization and Ring Formation

The triazolethione core facilitates cyclization reactions with electrophilic reagents:

-

Formation of Fused Heterocycles : Reaction with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) can lead to spirocyclic or fused heterocyclic systems (e.g., triazolo-thiadiazines) .

Cross-Coupling Reactions

The benzamide and aryl halide motifs enable participation in metal-catalyzed coupling:

-

Suzuki-Miyaura Coupling : The chlorophenyl group can undergo palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives, expanding structural diversity.

Reactivity with Electrophiles

The triazolethione sulfur acts as a nucleophilic site, reacting with alkyl halides (e.g., CH₃I) to form S-alkylated products. This modification alters hydrogen-bonding capacity and solubility .

Thermal Stability

Limited data suggest decomposition above 250°C, with release of SO₂ (from thioxo group) and HCl (from chlorophenyl group) detected via thermogravimetric analysis (TGA).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several classes of 1,2,4-triazole and benzamide derivatives. Key comparisons include:

Spectral and Physicochemical Properties

IR Spectroscopy :

NMR Data :

Key Research Findings

Tautomer Stability : The thione form dominates in triazole derivatives, as confirmed by IR (absence of S–H) and NMR (NH resonance at δ 8–10 ppm) .

Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability but reduce solubility; the butoxy group balances lipophilicity .

Synthetic Scalability : Alkylation and cyclization methods (as in [10–15]) are adaptable for large-scale production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-butoxy-N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide?

- Methodological Answer : The compound can be synthesized via condensation reactions involving triazole precursors and substituted benzaldehydes. A typical procedure involves refluxing 4-amino-1,2,4-triazole derivatives with benzaldehyde analogs in absolute ethanol and glacial acetic acid for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via recrystallization . Key parameters include stoichiometric control (1:1 molar ratio of reactants) and the use of acetic acid as a catalyst to enhance cyclization efficiency.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., 2-chlorophenyl, butoxy groups) and hydrogen bonding in the triazole-thione moiety .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch in benzamide at ~1650 cm, S-H stretch in thione at ~2500 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Mobile phases like acetonitrile/water (70:30) are typical .

- Stability Studies : Store the compound in a desiccator at –20°C to prevent hydrolysis of the benzamide or thione groups. Monitor degradation via periodic TLC or NMR over 6–12 months .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity. For example, the thione sulfur in the triazole ring is a potential site for hydrogen bonding with biological targets .

- Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., acps-pptase) based on structural analogs. Prioritize derivatives with higher binding affinity scores .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent MIC values across studies)?

- Methodological Answer :

- Standardized Assays : Re-evaluate antimicrobial activity using CLSI guidelines for minimum inhibitory concentration (MIC) determination. Control variables include bacterial strain selection (e.g., S. aureus vs. E. coli) and solvent effects (DMSO vs. aqueous buffers) .

- Metabolomic Profiling : Combine LC-MS/MS with pathway analysis (e.g., KEGG) to identify off-target effects that may explain discrepancies .

Q. How can reaction mechanisms for triazole-thione derivatization be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) : Use deuterated solvents (e.g., DO) to probe proton transfer steps during cyclization. A primary KIE suggests rate-limiting deprotonation .

- Radical Trapping : Add TEMPO to reaction mixtures to test for radical intermediates in sulfur-based reactions .

Q. What safety protocols are critical for handling intermediates with reactive functional groups (e.g., chlorophenyl, thione)?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) when handling 2-chlorophenyl intermediates due to potential toxicity. Quench reactive byproducts (e.g., HCl) with sodium bicarbonate .

- Waste Disposal : Follow EPA guidelines for halogenated waste. Neutralize thione-containing residues with oxidizing agents (e.g., NaOCl) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.